

discovery and natural sources of Batilol

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Compound of Interest

Compound Name: *Batilol*

Cat. No.: *B3428702*

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An In-depth Technical Guide to the Discovery and Natural Sources of **Batilol**

Introduction

Batilol, chemically known as (\pm) -3-(octadecyloxy)propane-1,2-diol, is a naturally occurring alkylglycerol. As a monoether of glycerol and stearyl alcohol, it is a key component of the ether lipids found in various biological systems. This technical guide provides a comprehensive overview of the discovery of **batilol**, its primary natural sources, and the experimental methodologies used for its isolation and characterization. Furthermore, it delves into the metabolic pathways involving **batilol**, offering insights for researchers, scientists, and professionals in drug development.

Discovery and Identification

The first isolation and identification of **batilol** from a natural source was a significant milestone in lipid biochemistry. In 1941, a team of researchers led by Harry N. Holmes reported the successful isolation of batyl alcohol and cholesterol from yellow bone marrow.^[1] Their work laid the foundation for understanding the structure and distribution of this class of ether lipids in mammalian tissues.

Natural Sources of Batilol

Batilol is predominantly found in marine organisms, particularly in the liver oils of sharks and rays. It is also present in hematopoietic (blood-forming) tissues of mammals, such as bone marrow, and has been identified in human breast milk.^[2]

Marine Sources

The liver of deep-sea sharks is the most abundant natural source of **batilol** and other alkylglycerols.[3] These compounds are thought to play a role in buoyancy control for these cartilaginous fish that lack a swim bladder. The concentration of alkylglycerols, including **batilol**, can vary significantly between different shark species. For instance, the liver oil of the shark *Centrophorus squamosus* is a known rich source.[4] **Batilol** has also been reported in other marine invertebrates, such as the soft corals *Lobophytum* and *Sarcophyton crassocaule*. [5]

Mammalian Sources

In mammals, **batilol** is found in tissues with high cellular turnover and lipid metabolism. As mentioned, its initial discovery was in yellow bone marrow. It is also a component of lipid membranes in various cells.

Quantitative Data on Batilol in Natural Sources

The following table summarizes the available quantitative data on the concentration of **batilol** and related alkylglycerols in various natural sources. It is important to note that the concentration can vary depending on the species, geographical location, and the extraction method used.

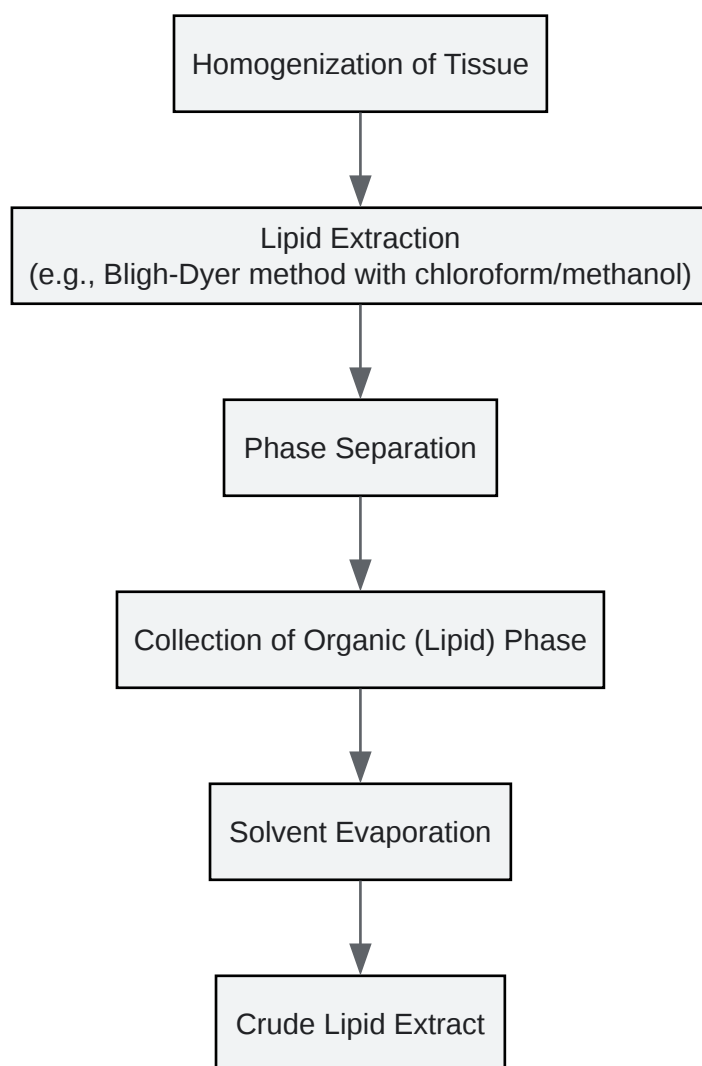
Natural Source	Organism	Tissue	Compound Measured	Concentration	Reference
Shark Liver Oil	Various species	Liver	Total Alkylglycerols	Highly variable, can be a major lipid component	
Chimera Liver Oil	Various species	Liver	Total Alkylglycerols	Quantified and compared to shark liver oil	
Mammalian Tissue	Bovine	Yellow Bone Marrow	Batyl Alcohol	Isolated and identified, but quantitative data from the original paper is not specified	
Mammalian Milk	Human	Milk	Batyl Alcohol	Present	
Soft Coral	Lobophytum	Whole Organism	Batyl Alcohol	Reported as present	
Soft Coral	Sarcophyton crassocaule	Whole Organism	Batyl Alcohol	Reported as present	

Experimental Protocols

The isolation and quantification of **batilol** from natural sources involve several key steps, from initial extraction to chromatographic separation and analysis.

Extraction of Lipids from Natural Sources

A general workflow for the extraction of lipids, including **batilol**, from marine tissues is outlined below.



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Caption: General workflow for lipid extraction from biological tissues.

Methodology:

- **Homogenization:** The biological tissue (e.g., shark liver) is homogenized to break down the cellular structures and release the lipids.
- **Lipid Extraction:** A common method for lipid extraction is the Bligh-Dyer technique, which uses a mixture of chloroform and methanol. The homogenized tissue is mixed with these solvents to dissolve the lipids.

- **Phase Separation:** Water is added to the mixture, leading to the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids.
- **Collection of Organic Phase:** The lower organic phase, which contains the **batilol** and other lipids, is carefully collected.
- **Solvent Evaporation:** The solvent from the organic phase is removed under reduced pressure, typically using a rotary evaporator, to yield the crude lipid extract.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

A recently developed HPTLC method allows for the quantification of total alkyl and alkenyl glycerolipids.

Protocol:

- **Reduction of Ether Glycerolipids:** The crude lipid extract is subjected to a reduction reaction, for example, using lithium aluminum hydride (LiAlH_4), to convert both neutral and polar ether glycerolipids into their corresponding alkyl and alkenyl glycerols.
- **Purification:** The resulting alkyl and alkenyl glycerols are purified, for instance, by solid-phase extraction, to remove interfering substances.
- **HPTLC Development:** The purified sample is applied to an HPTLC plate. The plate is then developed in a suitable mobile phase to separate the alkyl and alkenyl glycerols.
- **Staining and Densitometric Analysis:** After development, the plate is stained with a suitable reagent (e.g., a primuline solution) and the separated bands are quantified using a densitometer. Calibration curves are generated using commercial standards of alkyl and alkenyl glycerols to determine the concentration in the samples.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **batilol**.

Methodology:

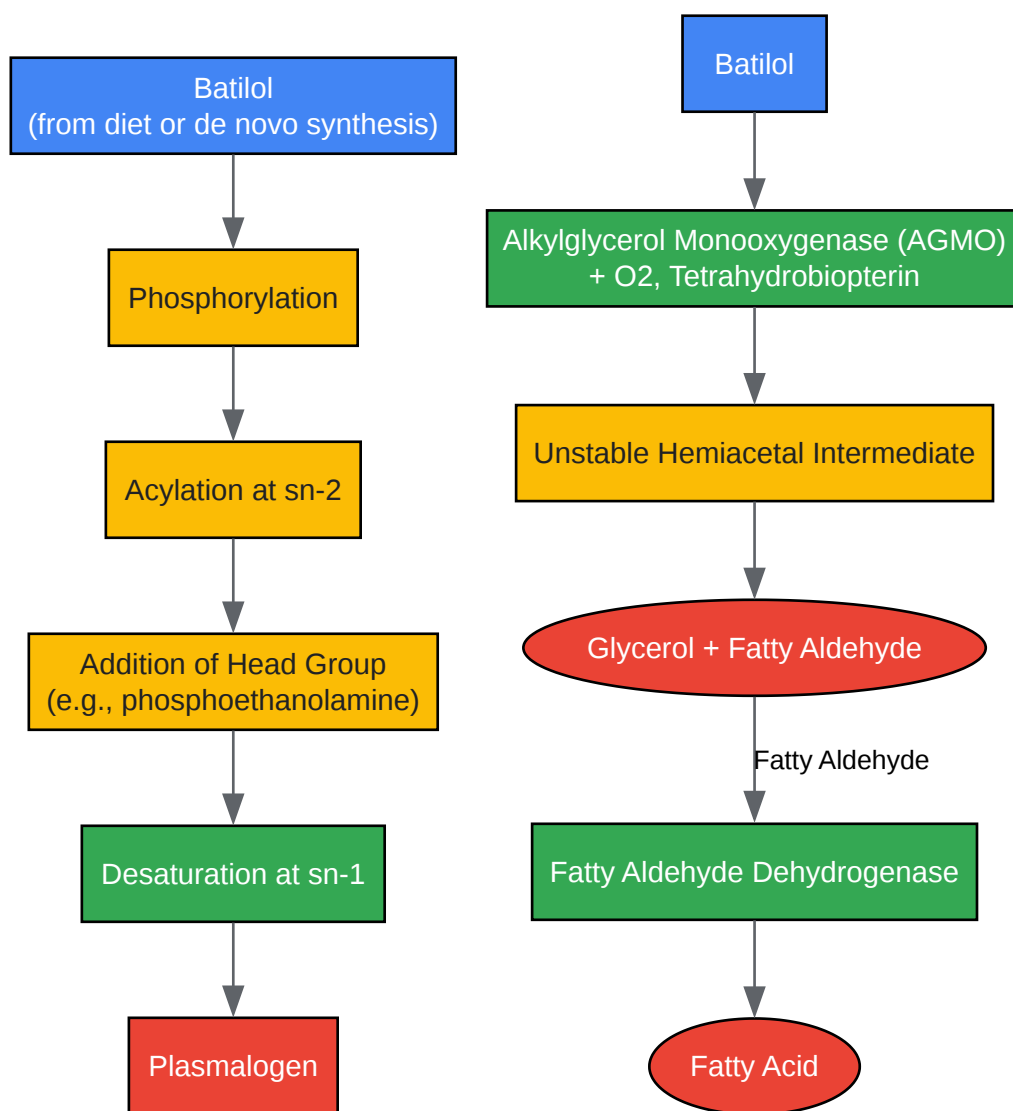
- **Derivatization:** To increase volatility and improve chromatographic separation, the hydroxyl groups of **batiol** are typically derivatized, for example, by silylation to form trimethylsilyl (TMS) ethers.
- **GC Separation:** The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.
- **MS Detection and Identification:** As the separated components elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component. The mass spectrum of **batiol** can be identified by comparison with a reference library or by interpretation of its fragmentation pattern.

Biological Role and Metabolic Pathways

Batiol plays a crucial role as a precursor in the biosynthesis of plasmalogens, a class of ether phospholipids that are important components of cell membranes, particularly in the nervous system, and are involved in protecting cells against oxidative stress.

Role of Batiol in Plasmalogen Synthesis

Dietary **batiol** can be incorporated into the metabolic pathway for plasmalogen synthesis. This is particularly relevant for therapeutic strategies aimed at increasing plasmalogen levels in certain diseases.



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